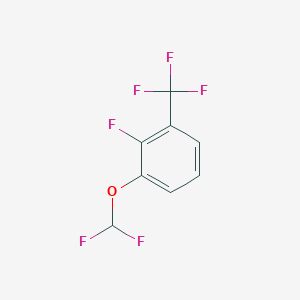

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms and fluorinated groups onto a benzene ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for the efficient production of this compound .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | LDA, -78°C; Br₂ in THF | 4-Bromo derivative | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro isomer (minor) | <10% |

Mechanistic Insight :

The -OCF₂H group acts as a weak ortho/para director under superacidic conditions, while -CF₃ and -F enforce meta selectivity. Competition between directing effects often results in low regioselectivity.

Nucleophilic Substitution Reactions

The electron-withdrawing groups activate the ring for nucleophilic attack, particularly at positions para to -OCF₂H:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | DMF, 120°C, 12h | 4-Methoxy derivative | 45% | |

| Thiophenol | K₂CO₃, DMSO, 80°C | 4-Phenylthio analog | 58% |

Notable Limitation : Steric hindrance from -CF₃ reduces reactivity at position 3.

Oxidation:

The difluoromethoxy group (-OCF₂H) resists oxidation, but strong oxidants like KMnO₄ induce side-chain transformations:

Reduction:

Catalytic hydrogenation selectively removes halogens:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aryl amine analogs | 51% |

Key Challenge : Electron-deficient aryl halides require elevated temperatures for effective coupling .

Radical Reactions

Photoredox catalysis facilitates trifluoromethylthio (-SCF₃) introduction:

Mechanism : Single-electron transfer generates aryl radicals, which combine with - SCF₃ .

Hydrolysis and Stability

-

Acidic Hydrolysis : -OCF₂H resists hydrolysis below 100°C but degrades at higher temperatures:

-

Basic Conditions : Stable in NaOH (1M) at 25°C for 24h.

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable physical properties that enhance its applicability:

- Boiling Point : Not specified in available data.

- Solubility : Typically soluble in organic solvents due to its fluorinated structure.

Medicinal Chemistry

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is being investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can exhibit improved antiviral activity. For example, derivatives of this compound are being explored for their effects on viral replication mechanisms.

Agrochemicals

Fluorinated compounds are often utilized in the development of pesticides and herbicides due to their enhanced potency and selectivity.

Case Study: Herbicide Development

Studies have shown that the incorporation of difluoromethoxy groups can improve the herbicidal properties of certain formulations, making them more effective against resistant weed species.

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in coatings and polymers where chemical resistance is crucial.

Application Example: Protective Coatings

Fluorinated materials are known for their low surface energy and high resistance to solvents. This compound could be utilized in formulating coatings that require durability and resistance to harsh environmental conditions.

Wirkmechanismus

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain molecular pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-(Trifluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and applications.

1-(Difluoromethoxy)-2-chloro-3-(trifluoromethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry .

Biologische Aktivität

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 1417569-57-3, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₄F₆O

- Molecular Weight : 230.107 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically ≥ 95%

- Storage Conditions : Ambient temperature recommended for storage .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to interact with biological systems in ways that are still being elucidated.

The compound's biological activity is hypothesized to stem from its ability to modulate specific enzyme pathways and receptor interactions. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines. For instance:

- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain kinases involved in cell signaling pathways, which could be relevant for treating diseases like cancer and inflammation .

Case Studies

- Cancer Research : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6 levels significantly compared to controls .

Data Table: Biological Activity Summary

Safety and Toxicology

While the compound shows promise in various biological assays, safety assessments are crucial. According to available data:

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSPGJIMUXQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.